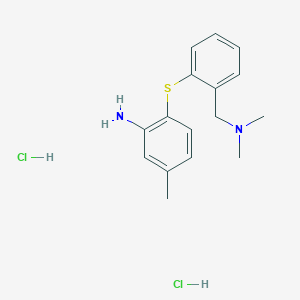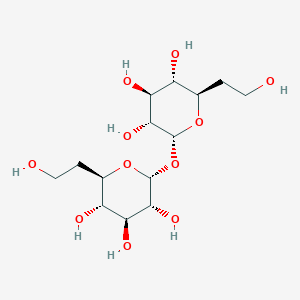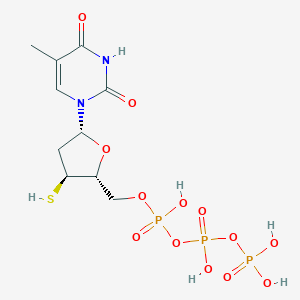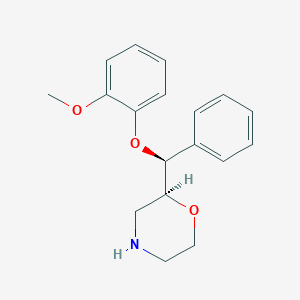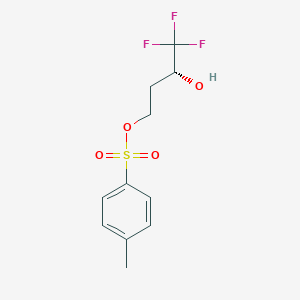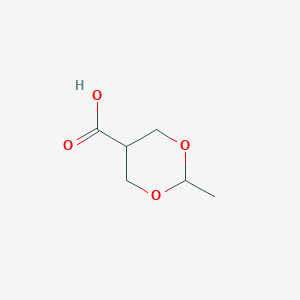
TAPI-0
Vue d'ensemble
Description
Applications De Recherche Scientifique
TAPI-0 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of metalloproteinases and to develop new inhibitors with improved specificity and potency.
Biology: Employed in cell culture studies to investigate the role of metalloproteinases in various biological processes, such as cell migration, invasion, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases involving excessive metalloproteinase activity, such as cancer, arthritis, and cardiovascular diseases.
Industry: Utilized in the development of diagnostic assays and screening platforms for metalloproteinase inhibitors
Mécanisme D'action
Target of Action
TAPI-0, also known as TNF-α Protease Inhibitor-0, is a metalloproteinase inhibitor with selectivity for TACE (TNF-α converting enzyme/ADAM17; IC 50 = 100 nM) . TACE, also known as ADAM17, is a key enzyme involved in the processing of TNF-α, a cytokine that plays a crucial role in inflammation and immunity .
Mode of Action
This compound interacts with its target, TACE, by inhibiting its activity. This inhibition prevents the conversion of pro-TNF-α into its active form, thereby blocking the release of active TNF-α .
Biochemical Pathways
By inhibiting TACE, this compound affects the TNF-α signaling pathway. Under normal conditions, TACE cleaves the membrane-bound form of TNF-α, releasing the active cytokine. This active TNF-α can then bind to its receptors, triggering a cascade of inflammatory responses. When this compound inhibits tace, the release of active tnf-α is blocked, thereby attenuating the downstream inflammatory responses .
Result of Action
The primary result of this compound’s action is the inhibition of TNF-α processing, which leads to a decrease in the level of active TNF-α. This can have significant effects at the molecular and cellular levels, as TNF-α is a key player in inflammation and immunity. By blocking the release of active TNF-α, this compound can potentially attenuate inflammatory responses .
Action Environment
The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other molecules. For instance, this compound is typically stored at -20°C to maintain its stability
Analyse Biochimique
Biochemical Properties
TAPI-0 interacts with various enzymes and proteins, particularly those involved in the TNF-α processing pathway . It acts as an inhibitor for matrix metalloprotease (MMP) and TACE . The nature of these interactions involves the inhibition of these enzymes, thereby blocking the maturation of cytokines, soluble cytokine receptors, and other proteins that require the action of proteases .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by attenuating the processing of TNF-α . This can have a profound impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, in human esophageal squamous cell carcinoma cells, higher doses of this compound inhibited cell viability, while a lower dose inhibited cell migration and invasion and enhanced the chemosensitivity of the cells to cisplatin .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically enzymes like TACE and MMPs . By inhibiting these enzymes, this compound prevents the processing of TNF-α, leading to changes in gene expression and cellular signaling .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It is soluble in DMSO to 10 mM and in acetic acid to 10 mM . The product can be stored for up to 12 months under desiccating conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on mice with osteoarthritis, intra-articular administration of this compound ameliorated the progression of the disease .
Metabolic Pathways
This compound is involved in the TNF-α processing pathway . It interacts with enzymes such as TACE and MMPs, affecting the metabolic flux of these enzymes .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de TAPI-0 implique plusieurs étapes, en commençant par la préparation de la fraction hydroxamique. Les étapes clés comprennent :
Formation du groupe hydroxamique : Ceci est généralement obtenu en faisant réagir un dérivé d'hydroxylamine avec un chlorure d'acyle ou un ester approprié.
Couplage peptidique : L'intermédiaire hydroxamique est ensuite couplé à une séquence peptidique contenant des résidus de naphtylalanine et d'alanine. Cette étape utilise souvent des réactifs de couplage tels que la N,N'-dicyclohexylcarbodiimide (DCC) ou la N-éthyl-N'-(3-diméthylaminopropyl)carbodiimide (EDC) en présence d'une base comme la N,N-diisopropyléthylamine (DIPEA).
Purification : Le produit final est purifié à l'aide de techniques chromatographiques telles que la chromatographie liquide haute performance (CLHP) afin d'obtenir la pureté souhaitée
Méthodes de production industrielle
La production industrielle de this compound suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté tout en minimisant les coûts de production. Cela comprend souvent l'utilisation d'équipements de synthèse automatisés et de systèmes de purification à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
TAPI-0 subit principalement les types de réactions suivants :
Inhibition des métalloprotéinases : this compound inhibe des enzymes telles que la collagénase, la gélatinase et ADAM17 en se liant à leurs sites actifs et en empêchant l'accès au substrat.
Hydrolyse : Le groupe hydroxamique de this compound peut subir une hydrolyse en conditions acides ou basiques, conduisant à la formation des dérivés correspondants d'acide carboxylique et d'hydroxylamine
Réactifs et conditions communs
Réactions d'inhibition : Ces réactions se produisent généralement dans des conditions physiologiques (pH 7,4, 37 °C) en présence de l'enzyme cible.
Réactions d'hydrolyse : L'hydrolyse acide peut être effectuée en utilisant de l'acide chlorhydrique, tandis que l'hydrolyse basique peut être obtenue en utilisant de l'hydroxyde de sodium
Principaux produits formés
Réactions d'inhibition : Les principaux produits sont les complexes enzyme-inhibiteur.
Réactions d'hydrolyse : Les principaux produits sont les dérivés correspondants d'acide carboxylique et d'hydroxylamine
Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier l'inhibition des métalloprotéinases et pour développer de nouveaux inhibiteurs avec une spécificité et une puissance améliorées.
Biologie : Employé dans des études de culture cellulaire pour étudier le rôle des métalloprotéinases dans divers processus biologiques, tels que la migration cellulaire, l'invasion et l'apoptose.
Médecine : Exploré comme agent thérapeutique potentiel pour les maladies impliquant une activité excessive de métalloprotéinase, telles que le cancer, l'arthrite et les maladies cardiovasculaires.
Industrie : Utilisé dans le développement de tests de diagnostic et de plateformes de criblage pour les inhibiteurs de métalloprotéinase
Mécanisme d'action
This compound exerce ses effets en se liant aux sites actifs des métalloprotéinases, telles que la collagénase, la gélatinase et ADAM17. Le groupe hydroxamique dans this compound se coordonne avec l'ion zinc dans le site actif de ces enzymes, inhibant ainsi leur activité catalytique. Cela empêche les enzymes de cliver leurs substrats, ce qui entraîne une réduction des niveaux de métalloprotéinases actives et de leurs effets en aval .
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité de this compound
This compound est unique en raison de sa haute spécificité pour ADAM17 et de sa capacité à inhiber simultanément plusieurs métalloprotéinases. Cela en fait un outil précieux pour étudier les rôles complexes de ces enzymes dans divers processus biologiques et maladies .
Propriétés
IUPAC Name |
N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5/c1-14(2)10-19(13-21(29)28-33)23(31)27-20(24(32)26-15(3)22(25)30)12-16-8-9-17-6-4-5-7-18(17)11-16/h4-9,11,14-15,19-20,33H,10,12-13H2,1-3H3,(H2,25,30)(H,26,32)(H,27,31)(H,28,29)/t15-,19?,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCPLBFLOSEABN-VBSNWNEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931887 | |
| Record name | N~4~-Hydroxy-N~1~-{1-hydroxy-1-[(1-hydroxy-1-iminopropan-2-yl)imino]-3-(naphthalen-2-yl)propan-2-yl}-2-(2-methylpropyl)butanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143457-40-3 | |
| Record name | TAPI (inhibitor) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143457403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~4~-Hydroxy-N~1~-{1-hydroxy-1-[(1-hydroxy-1-iminopropan-2-yl)imino]-3-(naphthalen-2-yl)propan-2-yl}-2-(2-methylpropyl)butanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of TAPI-0 and how does it interact with it?
A1: this compound primarily targets TACE/ADAM17, a membrane-bound metalloprotease [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It acts as a potent and selective inhibitor by binding to the catalytic domain of the enzyme, thereby preventing the cleavage of its substrates [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q2: What are the downstream effects of this compound's inhibition of TACE/ADAM17?
A2: TACE/ADAM17 inhibition by this compound leads to several downstream effects, including:
- Reduced shedding of TNF-α and other inflammatory mediators: This can attenuate inflammatory responses in various conditions, such as acute lung injury, neuroinflammation, and ischemia-reperfusion injury [, , , , , , ].
- Increased cell surface expression of TACE/ADAM17 substrates: This includes receptors like MerTK, TIM-3, TNFR1, and DR4, potentially enhancing signaling pathways and cellular responses [, , , , , , ].
- Modulation of immune cell function: this compound can impact macrophage chemotaxis, efferocytosis, and NK cell activity by altering the expression and shedding of relevant surface receptors [, , , , , ].
- Effects on adipocyte differentiation: By inhibiting TACE/ADAM17-mediated shedding of Pref-1, this compound can modulate adipocyte differentiation [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


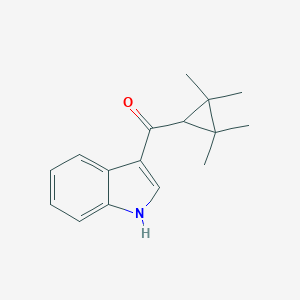
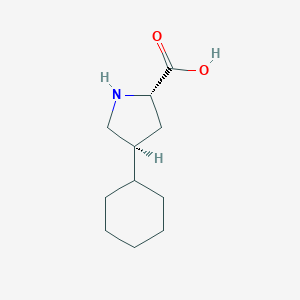
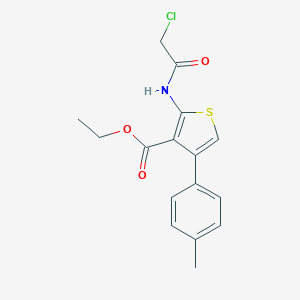
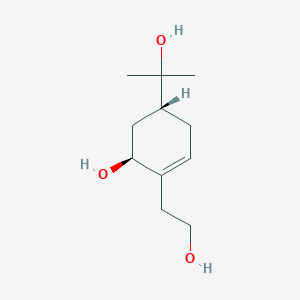

![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid](/img/structure/B149689.png)
